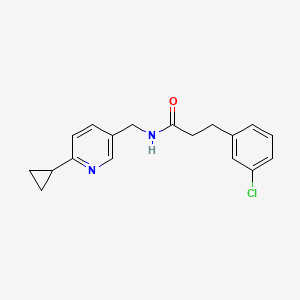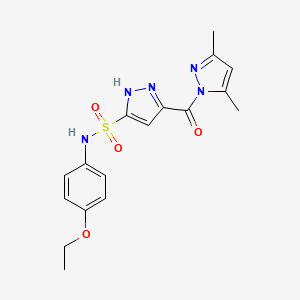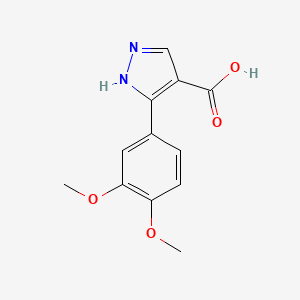
4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C28H28N4O3S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality 4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies
Quinazolinone derivatives are synthesized through various methods, including microwave irradiation, palladium-catalyzed reactions, and phase-transfer catalysis, to enhance their yield and pharmacological properties. For instance, rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates has been achieved via microwave irradiation, showing the efficiency of this method in producing compounds with potential antiviral activity against Tobacco mosaic virus (TMV) (Luo et al., 2012). Additionally, a novel one-pot synthesis method utilizing nickel-catalyzed dehydrogenative coupling has been reported for the efficient and environmentally friendly production of quinazolin-4(3H)-ones (Parua et al., 2017).
Biological Activities
Quinazolinone derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Several studies have explored the synthesis and biological evaluation of these compounds, revealing their potential as therapeutic agents. For example, some quinazolinone derivatives have shown potent cytotoxic activity against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells, with IC(50) values less than 10 nM (Deady et al., 2003). Another study reported the antimicrobial activity of thiazolidinone derivatives, showcasing the versatility of quinazolinone scaffolds in addressing different pathological conditions (Patel et al., 2012).
properties
IUPAC Name |
4-[[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-3-15-29-26(34)21-13-11-20(12-14-21)17-32-27(35)23-9-4-5-10-24(23)31-28(32)36-18-25(33)30-22-8-6-7-19(2)16-22/h4-14,16H,3,15,17-18H2,1-2H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCXGFLHVMQCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(But-2-ynoylamino)cyclobutyl]cyclobutanecarboxamide](/img/structure/B2430140.png)
![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)
![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2430143.png)

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/no-structure.png)
![4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2430147.png)
![N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2430148.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2430150.png)

![3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2430156.png)


